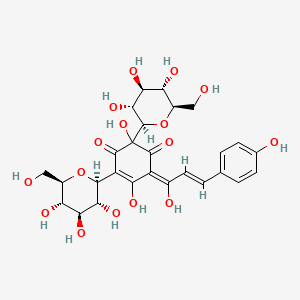

Hydroxysafflor yellow A

説明

Significance of Hydroxysafflor Yellow A as a Bioactive Compound in Contemporary Phytomedicine

This compound is recognized as a principal bioactive constituent of safflower and is a critical standard for quality control in the Chinese Pharmacopoeia. frontiersin.orgnih.gov Its significance in modern phytomedicine is underscored by its wide array of pharmacological effects, which include antioxidant, anti-inflammatory, anticoagulant, and neuroprotective properties. frontiersin.orgnih.govnih.gov These activities make it a compound of interest for addressing a variety of health conditions.

The therapeutic potential of HSYA is most notably recognized in the context of cardiovascular and cerebrovascular diseases. frontiersin.orgfrontiersin.orgscienceopen.com In fact, an injection containing a high percentage of HSYA has been approved by the China State Food and Drug Administration for the treatment of cardiac conditions like angina pectoris. semanticscholar.orgnih.gov Research has demonstrated its ability to protect against myocardial and cerebral ischemia, reduce blood pressure, and inhibit platelet aggregation. semanticscholar.orgresearchgate.netmdpi.com

Beyond its cardiovascular applications, studies have explored the efficacy of HSYA in other areas. It has shown promise as an anti-cancer agent, with research indicating its ability to inhibit the growth and proliferation of various cancer cells, including those associated with liver, lung, and breast cancer. frontiersin.org Furthermore, HSYA exhibits protective effects on the liver, lungs, and kidneys and has been investigated for its potential in managing metabolic disorders and neurodegenerative diseases like Parkinson's. frontiersin.orgsemanticscholar.orgresearchgate.net The broad spectrum of its biological activities solidifies its position as a significant bioactive compound in contemporary phytomedicine. semanticscholar.org

Overview of Academic Research Trajectories in this compound Investigations

Academic research on this compound has followed a trajectory from its initial isolation and characterization to in-depth investigations of its pharmacological mechanisms and potential clinical applications. Initially identified as a major active component of safflower, early studies focused on its chemical properties and methods of extraction. frontiersin.orgnih.gov HSYA is a C-glycosyl quinochalcone, a unique flavonoid compound found exclusively in safflower. frontiersin.orgnih.gov

The research then expanded to explore its wide-ranging pharmacological effects. A significant portion of the research has been dedicated to its cardiovascular and cerebrovascular protective effects, which remains a primary focus. frontiersin.orgnih.gov This includes detailed studies on its anticoagulant, anti-myocardial ischemia, and vasorelaxant properties. nih.gov

In recent years, research has delved into the molecular mechanisms underlying HSYA's bioactivities. Investigations have explored its influence on various signaling pathways, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, to understand how it exerts its anti-inflammatory, antioxidant, and anti-cancer effects. frontiersin.orgfrontiersin.orgchemfaces.com For instance, studies have shown that HSYA can inhibit the proliferation of cancer cells by modulating these pathways and inducing apoptosis. frontiersin.org

Current and future research is aimed at overcoming challenges associated with HSYA, such as its chemical instability and low bioavailability, to enhance its clinical applicability. frontiersin.orgnih.gov Efforts are being made to develop novel drug delivery systems to improve its therapeutic efficacy. frontiersin.org Furthermore, the elucidation of its complete biosynthetic pathway is a recent breakthrough, providing a foundation for the sustainable and efficient production of this valuable medicinal compound. repec.orgresearchgate.net Research is also expanding to less-explored areas, such as its effects on skin health, including its potential to mitigate UV-induced damage. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H32O16 | frontiersin.orgnih.gov |

| Molecular Weight | 612.5 g/mol | nih.gov |

| Appearance | Yellow amorphous powder | frontiersin.org |

| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents | frontiersin.orgnih.gov |

| Maximum Absorption (λmax) | 403 nm | frontiersin.orgfao.org |

| Chemical Class | C-glycosyl quinochalcone | nih.govfrontiersin.org |

Table 2: Investigated Pharmacological Activities of this compound

| Pharmacological Activity | Key Research Findings | Source |

| Cardiovascular Protection | Reduces myocardial ischemia, possesses anticoagulant effects, and exhibits vasorelaxant properties. nih.gov | nih.gov |

| Neuroprotection | Shows therapeutic potential for cerebral ischemia and other brain diseases. semanticscholar.orgacs.org | semanticscholar.orgacs.org |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines. chemfaces.comontosight.ai | chemfaces.comontosight.ai |

| Antioxidant | Scavenges free radicals and protects against oxidative stress. ontosight.ai | ontosight.ai |

| Anticancer | Inhibits proliferation and induces apoptosis in various cancer cell lines. frontiersin.org | frontiersin.org |

| Hepatoprotection | Protects the liver from injury by enhancing antioxidant capacity. chemfaces.comfrontiersin.org | chemfaces.comfrontiersin.org |

| Pulmonary Protection | Alleviates acute lung injury and pulmonary fibrosis. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

Structure

2D Structure

3D Structure

特性

CAS番号 |

78281-02-4 |

|---|---|

分子式 |

C27H32O16 |

分子量 |

612.5 g/mol |

IUPAC名 |

2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |

InChIキー |

IAVUBSCVWHLRGE-MFMRYLTCSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hydroxysafflor yellow A; Safflomin A; |

製品の起源 |

United States |

Methods of Acquisition and Bioproduction of Hydroxysafflor Yellow a

Extraction Methodologies from Carthamus tinctorius L.

Extraction from the safflower plant remains a primary source of HSYA. Various techniques have been developed and optimized to maximize yield and purity.

The most common traditional method for extracting HSYA is water immersion or decoction, leveraging the compound's high solubility in water. This technique is valued for its simplicity, cost-effectiveness, and ease of control.

However, traditional water immersion has significant limitations. The primary drawback is its very low yield, which has been reported to be between 0.023% and 0.066%, requiring a large amount of raw plant material. Furthermore, HSYA is structurally unstable and prone to degradation under conditions often present during traditional extraction, such as high temperatures, alkaline environments, and light exposure, further diminishing the final yield.

To overcome the limitations of traditional methods, several advanced extraction techniques have been developed to improve efficiency, reduce extraction time, and increase the yield of HSYA.

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic cavitation to accelerate the release and dissolution of HSYA from the plant cells. While initial yields were around 1.7%, optimization of various parameters can significantly enhance efficiency. Using response surface methodology (RSM), one study identified the optimal conditions for UAE as an extraction temperature of 66°C, an extraction time of 36 minutes, a solvent-to-material ratio of 16 mL/g, and an ultrasonic power of 150 W.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, promoting the rapid extraction of analytes. The process works by heating the microscopic traces of moisture within the plant material, causing the plant cells to swell and rupture, which facilitates the leaching of intracellular components into the solvent. A rapid MAE method achieved a yield of 6.96% by maintaining a temperature of 70°C for three cycles over 20 minutes with a solid-to-liquid ratio of 1:100. A key disadvantage is the large volume of solvent required.

The following table summarizes and compares various extraction methodologies for HSYA.

Interactive Data Table: Comparison of Hydroxysafflor Yellow A Extraction Methods

| Method | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Water Immersion | 60°C, 3 cycles of 30 min | 0.023 - 0.07 | Simple, economic, easy to control | Low yield, high material consumption, HSYA degradation |

| Ultrasonic-Assisted Extraction (UAE) | Optimized: 66°C, 36 min, 150 W | ~1.7 (can be higher) | Stable, reproducible, low temperature | Yield may still be moderate without optimization |

| Microwave-Assisted Extraction (MAE) | 70°C, 20 min (3 cycles), 1:100 solid/liquid ratio | 6.96 | Rapid, high efficiency | Requires large solvent volume, variable composition |

| Matrix Solid-Phase Dispersion (MSPD) | Not specified | 14.89 | Highest reported yield, low material consumption | Less commonly documented |

| DMSO Solvent Extraction | 80°C, 1 hr | 14.564 | High extraction efficiency | High level of impurities, reduced purity |

| Two-Pot Countercurrent Extraction | Room temp, 120 min, 1:10 solid/liquid ratio | 1.56 | Simple, less solvent, higher purity than traditional methods | Moderate yield compared to other advanced methods |

Biosynthetic Pathway Elucidation of this compound

While extraction from Carthamus tinctorius is the current source, the biosynthesis of HSYA remains a critical area of research, as it holds the key to sustainable and scalable production through metabolic engineering. Though the complete pathway has been a long-standing puzzle, recent studies have identified key enzymes and regulatory genes.

The biosynthesis of HSYA begins with the general phenylpropanoid pathway. The initial step involves one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA being converted into naringenin (B18129) chalcone (B49325) by the enzyme chalcone synthase (CHS). From there, a series of specific enzymatic reactions, unique to safflower, leads to the final HSYA molecule.

Recent research has successfully characterized four key enzymes from C. tinctorius that are essential for HSYA formation:

CtF6H : This enzyme performs the 6-hydroxylation of naringenin, producing carthamidin (B192512).

CtCHI1 : A chalcone isomerase that facilitates the isomerization between carthamidin and isocarthamidin.

CtCGT : A flavonoid di-C-glycosyltransferase responsible for adding sugar moieties.

Ct2OGD1 : A 2-oxoglutarate-dependent dioxygenase that works in concert with CtCGT to convert either carthamidin or isocarthamidin into HSYA.

Another study identified CtOGT1 , a uridine (B1682114) diphosphate (B83284) glycosyltransferase, as a critical enzyme that catalyzes the glycosylation of flavonoids at the 7-OH position, a key step in the biosynthesis of flavonoid glycosides like HSYA. The simultaneous high expression of these key genes is crucial for the synthesis of HSYA in safflower.

The production of HSYA is tightly controlled at the genetic and molecular level. The content of HSYA is governed by a single nuclear gene with two alleles: HSya and hsya. The HSya allele is completely dominant over hsya and promotes the biosynthesis of the compound.

Transcriptional regulation also plays a vital role. The biosynthesis of flavonoids in plants is often coordinated by a protein complex known as the MBW complex, consisting of MYB, bHLH, and WD40-repeat proteins. In safflower, it has been demonstrated that the overexpression of specific genes from this complex—CtbHLH41, CtMYB63, or CtWD40-6—significantly increases the accumulation of HSYA.

Furthermore, environmental stressors can influence HSYA production. A small heat shock protein (sHSP), encoded by the gene CTL-hsyapr, may directly or indirectly interfere with the HSYA biosynthetic pathway. The absence of flavanone (B1672756) 2-hydroxylase (F2H) genes in safflower is also considered essential for allowing the metabolic flux to proceed towards HSYA instead of other flavonoid branches.

The elucidation of the HSYA biosynthetic pathway and its key enzymes provides the foundation for producing this valuable compound in heterologous systems. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae (yeast) offers a promising avenue for sustainable, scalable, and cost-effective production of high-value plant-based natural products.

The functionality of the identified safflower genes has been successfully verified through heterologous expression. Researchers have demonstrated the de novo biosynthesis of HSYA in Nicotiana benthamiana (a model plant system) and achieved semi-synthesis in yeast by introducing the key safflower enzymes. These achievements represent a critical proof-of-concept, paving the way for the development of optimized microbial cell factories for the large-scale production of HSYA, which could overcome the supply limitations of agricultural extraction.

Chemical Synthesis Approaches for this compound

The total chemical synthesis of this compound is a complex endeavor due to the molecule's dense stereochemistry and the presence of a reactive quinochalcone system linked to two glucose units via stable carbon-carbon bonds (C-glycosides). Research in this area has been limited, with few successful total syntheses reported in scientific literature. However, a notable strategy that has been outlined is the oxidative synthesis pathway.

The Oxidative Synthesis Pathway

An oxidative approach to the synthesis of HSYA has been described, highlighting a potential route to this complex natural product. This method relies on the construction of a key di-C-glycosylated phloroglucinol (B13840) derivative, which then undergoes a crucial oxidation step to form the characteristic quinone-like core of HSYA.

A key development in this area involves a direct oxidative conversion of a di-C-glycosylquinol intermediate to this compound, which has been reported to proceed with a yield of 18%. frontiersin.org This suggests that the late-stage formation of the quinochalcone system is a viable synthetic strategy.

The general retrosynthetic analysis of this pathway begins with the disconnection of the chalcone moiety, leading back to a di-C-glycosylated acetophenone (B1666503) precursor. The key steps of a proposed oxidative synthesis are outlined below:

Formation of a Di-C-glycosylated Phloroacetophenone: The synthesis commences with the preparation of a di-C-glucosyl chloroacetophenone intermediate. This precursor is then transformed into di-C-(per-O-acetylglucosyl) phloroacetophenone. This reaction is facilitated by the use of a Lewis acid, such as boron trifluoride diacetic acid complex (BF₃·2AcOH), and is typically carried out at room temperature over several hours. frontiersin.org

Oxidation to a Quinol Intermediate: A subsequent and critical step involves the oxidation of the di-C-(per-O-acetylglucosyl) phloroacetophenone. This oxidation reaction generates a key intermediate possessing a quinol structure. The specific oxidizing agents and conditions for this transformation are crucial for the success of the synthesis. frontiersin.org

Methylation and Formation of a Dienone: The quinol intermediate is then subjected to a reaction with diazomethane (B1218177) in an acetic acid solution at low temperatures (0 °C). This step introduces a methoxy (B1213986) group and leads to the formation of the two enantiomers of 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone. frontiersin.org

Final Transformation to this compound: The final stage of the synthesis involves the conversion of the previously formed dienone into the target molecule, this compound. The precise reagents and conditions for this final transformation are critical to complete the synthesis. frontiersin.org

The following table summarizes the key transformations in the proposed oxidative synthesis of this compound.

| Step | Starting Material | Key Reagents/Conditions | Product |

| 1 | di-C-glucosyl chloroacetophenone | BF₃·2AcOH, Room Temperature | di-C-(per-O-acetylglucosyl) phloroacetophenone |

| 2 | di-C-(per-O-acetylglucosyl) phloroacetophenone | Oxidation | Phenolic hydroxyl-free glycoside with a quinol structure |

| 3 | Quinol intermediate | Diazomethane, Acetic Acid, 0 °C | 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone |

| 4 | Dienone intermediate | Transformation | This compound |

It is important to note that the total synthesis of quinochalcone C-glycosides, including HSYA, remains a significant challenge in synthetic organic chemistry. The development of efficient and stereocontrolled methods for the construction of these complex natural products is an ongoing area of research.

Molecular and Cellular Mechanisms of Hydroxysafflor Yellow a Action

Modulation of Apoptosis Pathways by Hydroxysafflor Yellow A

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases. Research has demonstrated that this compound can significantly modulate apoptotic pathways, often in a manner that is protective against cellular damage.

Intrinsic and Extrinsic Apoptosis Signaling in this compound Responses

This compound has been shown to influence the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. In various experimental models, HSYA treatment has been associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax frontiersin.orgnih.govnih.gov. This shift in the Bax/Bcl-2 ratio is a key determinant in preventing the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.

Further evidence of HSYA's impact on the intrinsic pathway includes its ability to reduce the levels of cleaved caspase-9 and cleaved caspase-3, which are downstream effectors of mitochondrial-mediated apoptosis spandidos-publications.comresearchgate.net. For instance, in nucleus pulposus cells subjected to oxidative stress, HSYA was found to decrease the expression of these pro-apoptotic proteins spandidos-publications.com.

Regulatory Proteins and Factors in this compound-Induced Apoptosis

The anti-apoptotic effects of this compound are mediated through its influence on a range of regulatory proteins and factors. Beyond the Bcl-2 family, HSYA has been observed to modulate other key players in apoptosis. In the context of non-small cell lung cancer cells, HSYA treatment led to a decrease in the expression of cleaved-caspase-3 and cleaved-caspase-9, further substantiating its role in inhibiting the caspase cascade researchgate.net.

In some cancer cell lines, HSYA has been shown to promote apoptosis. For example, in human gastric carcinoma BGC-823 cells, HSYA was found to induce apoptosis by activating the peroxisome proliferator-activated receptor gamma (PPARγ) nih.govtandfonline.com. This suggests that the effect of HSYA on apoptosis can be context-dependent, potentially leading to the elimination of malignant cells. Furthermore, in colorectal cancer cells, HSYA promoted apoptosis in a concentration-dependent manner tandfonline.com.

Regulation of Autophagic Processes by this compound

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. This compound has been identified as a significant regulator of autophagy, with its effects being implicated in both cytoprotective and cytotoxic outcomes depending on the cellular context.

Autophagy Induction and Inhibition Mechanisms Mediated by this compound

This compound has been demonstrated to induce autophagy in various cell types. A key indicator of autophagy induction is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Studies have consistently shown that HSYA treatment increases the expression of LC3-II nih.govfrontiersin.orgingentaconnect.com. Concurrently, HSYA has been observed to decrease the levels of p62/SQSTM1, a protein that is degraded during the autophagic process, further confirming the induction of autophagic flux nih.govingentaconnect.com.

The mechanisms underlying HSYA-induced autophagy involve the modulation of key regulatory proteins. Beclin 1, a protein crucial for the initiation of autophagosome formation, is often upregulated following HSYA treatment nih.govfrontiersin.orgingentaconnect.com. For example, in human liver cancer cells, HSYA was found to induce autophagy by promoting the expression of Beclin 1 nih.govingentaconnect.com. In other contexts, such as in a mouse model of Parkinson's disease, HSYA augmented the formation of autophagosomes and increased the expression of Beclin1, Atg7, and Atg12-5 termedia.pl.

Interestingly, in some cancer models, HSYA has been reported to block the late phase of autophagic flux by impairing lysosomal acidification and downregulating LAMP1 expression, leading to an accumulation of autophagosomes and subsequent apoptosis researchgate.net. This suggests a dual role for HSYA in regulating autophagy, where it can both initiate the process and, under certain circumstances, prevent its completion to promote cell death.

Crosstalk between Autophagy and Apoptosis Regulated by this compound

The interplay between autophagy and apoptosis is a critical determinant of cell fate. This compound appears to modulate this crosstalk, often promoting autophagy as a pro-survival mechanism that in turn suppresses apoptosis. In a model of oxygen-glucose deprivation and reperfusion, the neuroprotective effect of HSYA was mediated by the activation of the HIF-1α/BNIP3 signaling pathway to induce autophagy, which was accompanied by a decrease in apoptosis nih.gov. Inhibition of this HSYA-induced autophagy led to an increase in cell apoptosis, highlighting the protective role of autophagy in this context nih.gov.

Conversely, in liver cancer cells, HSYA was found to promote apoptosis by blocking autophagic flux researchgate.net. This indicates that the outcome of HSYA's modulation of the autophagy-apoptosis crosstalk is highly dependent on the specific cellular environment and the underlying pathology. The interaction between the anti-apoptotic protein Bcl-2 and the autophagy protein Beclin-1 is a key regulatory point in this crosstalk nih.gov. While not directly detailed in the context of HSYA in the provided results, the modulation of both Bcl-2 and Beclin-1 by HSYA suggests a potential influence on the formation of the Bcl-2-Beclin-1 complex, a critical switch between apoptosis and autophagy nih.gov.

Core Signaling Pathway Modulation by this compound

The effects of this compound on apoptosis and autophagy are orchestrated through its modulation of several core intracellular signaling pathways. These pathways are central to cellular growth, proliferation, and survival.

HSYA has been shown to influence the PI3K/Akt/mTOR pathway , a key regulator of cell survival and proliferation. In several studies, HSYA has been found to inhibit this pathway. For instance, in THP-1 macrophages, HSYA-mediated sonodynamic therapy induced autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway nih.gov. Similarly, in liver cancer, HSYA was shown to inhibit the PI3K/Akt/mTOR signaling pathway researchgate.net. The inhibition of mTOR, a negative regulator of autophagy, by HSYA is a crucial mechanism for its autophagy-inducing effects frontiersin.orgacs.orgacs.org.

The ERK/MAPK pathway is another target of HSYA. In human liver cancer cells, HSYA induced autophagy by inhibiting the phosphorylation of ERK1/2 nih.govingentaconnect.comsemanticscholar.org. Conversely, in other contexts, HSYA has been shown to suppress the ERK/MAPK pathway to inhibit cancer cell proliferation and migration tandfonline.com.

HSYA also exerts its effects through the SIRT1 signaling pathway . In a model of cerebral ischemia/reperfusion injury, the neuroprotective effects of HSYA, including the suppression of apoptosis, were associated with the increased expression of SIRT1 and its downstream targets, FOXO1 and PGC1α frontiersin.orgnih.govnih.gov.

Furthermore, HSYA has been found to modulate the HIF-1α/BNIP3 pathway to activate neuronal autophagy and the JAK2/STAT1 pathway in the context of sepsis nih.govnih.govresearchgate.net. The modulation of the PPARγ/PTEN/Akt signaling pathway has also been implicated in the anti-cancer effects of HSYA in colorectal cancer cells tandfonline.com.

PI3K/Akt/mTOR Signaling Network in this compound Activity

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been demonstrated to exert significant protective effects through the activation of this cascade. In models of cerebral ischemia-reperfusion injury, HSYA has been shown to upregulate the phosphorylation of Akt and mTOR, which is associated with a reduction in neuronal apoptosis. This activation of the PI3K/Akt pathway is a key mechanism behind HSYA's neuroprotective properties.

Furthermore, in the context of cardiac protection, HSYA has been found to mitigate myocardial ischemia-reperfusion injury by activating the PI3K/Akt pathway, thereby inhibiting apoptosis of cardiomyocytes. The pro-survival signal mediated by Akt activation leads to the downstream inhibition of pro-apoptotic proteins and the promotion of cell survival.

| Cell/Tissue Type | Effect of HSYA | Signaling Molecules Affected | Observed Outcome |

| Neuronal Cells | Activation | ↑ p-Akt, ↑ p-mTOR | Reduced apoptosis, neuroprotection |

| Cardiomyocytes | Activation | ↑ p-Akt | Inhibition of apoptosis, cardioprotection |

MAPK Signaling Cascades (ERK1/2, JNK, p38) as Targets of this compound

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comprising the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPKs, are pivotal in transducing extracellular stimuli into cellular responses, including inflammation, apoptosis, and proliferation. HSYA has been shown to differentially modulate these cascades.

In various models of cellular injury, HSYA has been observed to suppress the activation of the pro-apoptotic JNK and p38 pathways. For instance, in response to oxidative stress, HSYA can inhibit the phosphorylation of JNK and p38, thereby attenuating the apoptotic cascade. Conversely, HSYA often promotes the activation of the ERK1/2 pathway, which is typically associated with cell survival and proliferation. This dual regulatory action on MAPK pathways underscores the pleiotropic nature of HSYA's cellular effects.

| MAPK Pathway | Effect of HSYA | Context | Functional Consequence |

| ERK1/2 | Activation | Cellular stress | Promotion of cell survival and proliferation |

| JNK | Inhibition | Oxidative stress, inflammation | Attenuation of apoptosis and inflammation |

| p38 | Inhibition | Oxidative stress, inflammation | Reduction of apoptosis and inflammatory responses |

NF-κB Pathway Regulation by this compound

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. This compound exhibits potent anti-inflammatory properties primarily through the inhibition of this pathway. HSYA has been shown to prevent the degradation of the inhibitor of NF-κB, IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus.

This inhibition of NF-κB activation leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This mechanism is central to HSYA's therapeutic potential in a range of inflammatory conditions.

PPARγ/PTEN/Akt Axis Activation by this compound

The Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor with key roles in regulating lipid metabolism and inflammation. The Phosphatase and Tensin homolog (PTEN) acts as a negative regulator of the PI3K/Akt pathway. Emerging evidence suggests that HSYA can modulate the PPARγ/PTEN/Akt signaling axis.

HSYA has been found to upregulate the expression of PPARγ, which can contribute to its anti-inflammatory and metabolic regulatory effects. By activating PPARγ, HSYA can influence the expression of target genes involved in glucose and lipid homeostasis. Furthermore, the interplay between PPARγ and PTEN can impact the PI3K/Akt pathway, adding another layer to the regulatory mechanisms of HSYA.

Nrf2/HO-1 Pathway Activation by this compound

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. This compound is a well-established activator of this protective pathway. HSYA promotes the nuclear translocation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including HO-1.

The induction of HO-1 and other antioxidant enzymes by HSYA enhances the cellular capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. This potent antioxidant activity is a hallmark of HSYA's protective effects in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders.

| Component | Action of HSYA | Downstream Effect | Cellular Outcome |

| Nrf2 | Promotes nuclear translocation | ↑ Binding to ARE | Upregulation of antioxidant gene expression |

| HO-1 | Upregulates expression | ↑ Heme degradation, ↑ production of biliverdin/bilirubin | Enhanced antioxidant capacity, cytoprotection |

TGF-β/Smad Signaling Modulation by this compound

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a central role in tissue fibrosis by promoting the synthesis of extracellular matrix proteins. This compound has demonstrated anti-fibrotic effects by interfering with this pathway. In models of renal and hepatic fibrosis, HSYA has been shown to inhibit the expression of TGF-β1 and the subsequent phosphorylation of Smad2 and Smad3.

By blocking the nuclear translocation of the activated Smad complex, HSYA downregulates the expression of key fibrotic mediators, such as collagen I and fibronectin. This inhibitory effect on the TGF-β/Smad pathway highlights the potential of HSYA in the management of fibrotic diseases.

Toll-like Receptor (TLR) Pathways (TLR4, TLR9) in this compound-Mediated Effects

Toll-like Receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated and damage-associated molecular patterns to initiate inflammatory responses. This compound has been shown to modulate TLR signaling, particularly TLR4.

HSYA can inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4 signaling pathway. This inhibition is achieved by downregulating the expression of TLR4 and its downstream adaptor proteins, such as Myeloid differentiation primary response 88 (MyD88). By attenuating TLR4-mediated signaling, HSYA effectively suppresses the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. While the interaction with TLR9 is less characterized, the modulation of TLR pathways represents an important aspect of HSYA's immunomodulatory activity.

AMPK Signaling and Inflammasome Regulation by this compound

This compound (HSYA) has been shown to exert protective effects in cardiovascular conditions, such as myocardial ischemia/reperfusion (I/R) injury, by modulating the AMP-activated protein kinase (AMPK) signaling pathway and regulating the NLRP3 inflammasome. frontiersin.orgnih.gov The activation of AMPK is a key mechanism for autophagy regulation and promoting cardiac cell survival. frontiersin.org

In models of myocardial I/R injury, HSYA treatment has been observed to activate AMPK. frontiersin.org This activation is associated with the inhibition of the mammalian target of rapamycin (mTOR) pathway, a downstream target of AMPK. The regulation of the AMPK/mTOR signaling pathway by HSYA leads to the promotion of myocardial autophagy. frontiersin.orgnih.gov Autophagy is a cellular process that removes damaged organelles and proteins, which is crucial for cell survival under stress conditions like ischemia/reperfusion. HSYA has been found to increase the expression of autophagy-related proteins such as Atg5, BECN1, and the LC3-II/LC3-I ratio, while decreasing p62 levels. frontiersin.orgnih.gov

Concurrently, HSYA inhibits the activation of the NLRP3 inflammasome. frontiersin.orgnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines, contributing to tissue damage. frontiersin.orgmdpi.com Studies have demonstrated that HSYA treatment decreases the expression of NLRP3 inflammasome components, including NLRP3, ASC, and caspase-1. frontiersin.orgnih.gov This inhibitory effect on the inflammasome leads to a reduction in the secretion of inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.orgnih.gov The cardioprotective mechanism of HSYA is therefore linked to its ability to inhibit NLRP3 inflammasome activation via the AMPK signaling pathway. nih.gov Furthermore, HSYA has been shown to inhibit NLRP3 inflammasome activation in vascular adventitial fibroblasts by promoting autophagy. mdpi.com

Table 1: Effect of HSYA on AMPK Signaling and Inflammasome Components

| Target Protein/Process | Effect of HSYA | Associated Pathway | Cell/Tissue Model | Reference |

|---|---|---|---|---|

| p-AMPK/AMPK | Activation/Upregulation | AMPK/mTOR | Rat Myocardium (I/R), H9c2 Cardiomyocytes (H/R) | frontiersin.orgnih.gov |

| p-mTOR/mTOR | Inhibition/Downregulation | AMPK/mTOR | Rat Myocardium (I/R) | frontiersin.org |

| Autophagy (LC3-II/LC3-I, BECN1) | Induction/Upregulation | AMPK/mTOR | Rat Myocardium (I/R), H9c2 Cardiomyocytes (H/R) | frontiersin.orgnih.gov |

| NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) | Inhibition/Downregulation | AMPK Signaling | Rat Myocardium (I/R), H9c2 Cardiomyocytes (H/R) | frontiersin.orgnih.gov |

| Interleukin-1β (IL-1β) | Inhibition/Downregulation | NLRP3 Inflammasome | H9c2 Cardiomyocytes (H/R) | nih.gov |

Angiopoietin 1/Tie-2 Signaling in this compound-Mediated Angiogenesis

This compound (HSYA) promotes angiogenesis, the formation of new blood vessels, by activating the Angiopoietin 1 (Ang-1)/Tie-2 signaling pathway. nih.govkarger.com This pathway is critical for vascular development, maturation, and stability. karger.com

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that HSYA significantly enhances capillary-like tube formation and cell migration, which are key steps in angiogenesis. nih.govkarger.combohrium.com The molecular mechanism behind this involves the upregulation of both Ang-1 and its receptor, Tie-2. nih.govkarger.com HSYA treatment not only increases the expression of these proteins but also promotes the phosphorylation of Tie-2, which is essential for activating downstream signaling cascades. nih.govkarger.com

Upon Tie-2 phosphorylation, downstream signaling molecules such as Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) are also phosphorylated and activated. nih.govkarger.com The importance of the Ang-1/Tie-2 pathway in HSYA-induced angiogenesis is highlighted by experiments where an anti-Tie-2 neutralizing antibody significantly inhibited HSYA-induced tube formation and migration in HUVECs. nih.govkarger.com

In vivo studies using a mouse model of hindlimb ischemia corroborate these findings. Treatment with HSYA led to a significant increase in the recovery of blood perfusion in the ischemic tissue. nih.govkarger.com This functional improvement was associated with increased arteriole and capillary densities in the ischemic muscles of HSYA-treated mice, further confirming its pro-angiogenic effects. nih.govkarger.com

HIF-1α/BNIP3 Pathway in this compound Neuroprotective Responses

The neuroprotective effects of this compound (HSYA) in the context of ischemic stroke are associated with its modulation of the Hypoxia-Inducible Factor-1α (HIF-1α)/BCL2/adenovirus E1B 19 kDa interacting protein 3 (BNIP3) signaling pathway, which plays a role in regulating autophagy. nih.govnih.gov However, research has yielded seemingly contradictory results regarding the precise mechanism.

One line of research suggests that HSYA exerts its neuroprotective effect by activating the HIF-1α/BNIP3 pathway to induce autophagy. nih.govnih.gov In an in vitro model of oxygen-glucose deprivation and reperfusion (OGD/R), HSYA treatment was found to promote the expression of HIF-1α and BNIP3. nih.gov This was accompanied by an increase in autophagy markers (such as LC3 and Beclin-1) and a decrease in apoptosis. nih.govnih.gov Inhibiting HIF-1α was shown to reduce the HSYA-induced autophagy, and inhibiting autophagy blocked the neuroprotective effects of HSYA, suggesting that HSYA's protection is mediated by activating this pathway to induce autophagy. nih.govnih.gov

Conversely, other studies in a rat model of middle cerebral artery occlusion (MCAO) found that HSYA treatment reduced brain infarct area and tissue damage while significantly reducing the expression levels of HIF-1α, BNIP3, and the autophagy factor LC3 in the hippocampus. researchgate.networldscientific.com This suggests that HSYA may exert its neuroprotective effect by inhibiting post-ischemic autophagy through the suppression of the HIF-1α/BNIP3 pathway. researchgate.networldscientific.com These differing results may be attributable to the different experimental models (in vitro vs. in vivo) and the timing or duration of HSYA administration. nih.gov

SIRT1-mediated Signaling and Microglial Polarization by this compound

This compound (HSYA) demonstrates significant anti-inflammatory effects in the central nervous system by modulating microglial activation and polarization, a process mediated by Sirtuin 1 (SIRT1). frontiersin.orgnih.govnih.gov Microglia, the resident immune cells of the brain, can polarize into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. frontiersin.orgnih.gov

In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia shift towards an M1 phenotype, releasing pro-inflammatory cytokines. frontiersin.orgnih.gov HSYA has been shown to counteract this by serving as a SIRT1 activator. frontiersin.orgnih.gov HSYA treatment rescues the LPS-induced reduction of SIRT1 deacetylase activity. frontiersin.org By activating SIRT1, HSYA suppresses the M1 polarization of microglia, as evidenced by the downregulation of M1 markers like CD16 and CD32. frontiersin.org Simultaneously, HSYA promotes a switch to the M2 anti-inflammatory phenotype. frontiersin.org

The activation of SIRT1 by HSYA is a key mechanism for its neuroprotective effects against cerebral ischemia/reperfusion injury. nih.govfrontiersin.org HSYA attenuates the inflammatory response by regulating the SIRT1-mediated HMGB1/NF-κB signaling pathway. nih.govsemanticscholar.org Deficiency of SIRT1 has been shown to abrogate the protective effects of HSYA against LPS-induced inflammatory responses, confirming the crucial role of this pathway. frontiersin.orgnih.gov Furthermore, HSYA's activation of SIRT1 helps to improve mitochondrial dysfunction and reduce oxidative stress in microglia. frontiersin.orgnih.gov

Wnt/β-catenin Signaling Involvement in this compound Actions

The Wnt/β-catenin signaling pathway is another target of this compound (HSYA), particularly in the context of bone formation. HSYA has been found to promote osteogenesis and bone development by epigenetically regulating β-catenin, a key component of this pathway. nih.gov

Research has shown that HSYA promotes the differentiation of bone marrow stromal cells into osteoblasts. This effect is achieved through the upregulation of β-catenin. The mechanism involves HSYA increasing the expression of lysine demethylase 7A (KDM7A). This enzyme, in turn, reduces the H3K27me2 (dimethylation of histone H3 at lysine 27) occupancy on the β-catenin promoter, leading to increased β-catenin expression. nih.gov Silencing KDM7A reverses the effects of HSYA, confirming its role in this regulatory process. nih.gov

In vivo evidence from studies on chick embryos showed that HSYA promoted bone development. Furthermore, in a rat model of osteoporosis induced by ovariectomy, HSYA was able to prevent bone loss. nih.gov These findings indicate that HSYA's action on the Wnt/β-catenin pathway has significant implications for bone health and regeneration. nih.gov While some compounds with similar structures to HSYA have been shown to affect Wnt/β-catenin signaling in cancer, the direct role of HSYA in this context requires further investigation. nih.gov

Cellular Component and Target Interactions of this compound

Effects of this compound on Cell Proliferation and Migration Regulation

This compound (HSYA) has been demonstrated to regulate cell proliferation and migration in various cell types, with its inhibitory effects being particularly notable in cancer cells and vascular smooth muscle cells (VSMCs). nih.govspandidos-publications.com

In the context of cancer, HSYA has shown anti-cancer effects by inhibiting cell proliferation, migration, and invasion. nih.govtandfonline.comnih.gov For example, in colorectal cancer (CRC) cells, HSYA inhibits cell proliferation and colony formation in a concentration-dependent manner. nih.govtandfonline.com It also suppresses the migration and invasion of CRC cells, as demonstrated by wound-healing and transwell assays. nih.govtandfonline.com These effects are associated with the modulation of signaling pathways such as PPARγ/PTEN/Akt. nih.gov HSYA treatment can also alter the expression of proteins involved in cell proliferation, such as decreasing PCNA expression. nih.gov

HSYA also plays a significant role in regulating the proliferation and migration of vascular smooth muscle cells (VSMCs), which is relevant to vascular disorders like atherosclerosis. spandidos-publications.com It has been shown to inhibit platelet-derived growth factor (PDGF)-BB-stimulated VSMC proliferation and migration. spandidos-publications.com Similarly, HSYA can suppress the viability and migration of human umbilical vein smooth muscle cells (HUVSMCs) induced by serum from rats with chronic renal failure, an effect mediated through the inactivation of the PI3K/Akt signaling pathway. spandidos-publications.com

Conversely, as detailed in section 3.3.9, HSYA promotes the migration of endothelial cells, such as HUVECs, which is a crucial component of its pro-angiogenic activity. nih.govkarger.com This indicates that the effect of HSYA on cell migration is cell-type specific.

Table 2: Effects of HSYA on Cell Proliferation and Migration

| Cell Type | Process | Effect of HSYA | Underlying Mechanism/Pathway | Reference |

|---|---|---|---|---|

| Colorectal Cancer Cells (HCT116) | Proliferation, Migration, Invasion | Inhibition | PPARγ/PTEN/Akt signaling | nih.govtandfonline.comnih.gov |

| Vascular Smooth Muscle Cells (VSMCs) | Proliferation, Migration | Inhibition | Akt signaling | spandidos-publications.com |

| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Viability, Migration | Inhibition | PI3K/Akt signaling | spandidos-publications.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration, Tube Formation | Promotion | Angiopoietin 1/Tie-2 signaling | nih.govkarger.com |

Impact of this compound on Gene Expression and Protein Levels

This compound (HSYA) exerts significant influence on cellular function by modulating the expression of a wide array of genes and the subsequent levels of their corresponding proteins. Research has demonstrated that HSYA can regulate pathways involved in inflammation, apoptosis, oxidative stress, and tissue remodeling.

In the context of inflammation, HSYA has been shown to suppress the expression of key pro-inflammatory mediators. Studies have reported that HSYA treatment leads to a down-regulation of genes encoding for the NLRP3 inflammasome, Caspase-1, and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This inhibitory effect extends to other inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The mechanism often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription. researchgate.netscielo.br HSYA has been observed to increase the levels of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene activation. researchgate.net

HSYA also plays a crucial role in regulating apoptosis, or programmed cell death. It modulates the expression of the Bcl-2 family of proteins, which are critical gatekeepers of the apoptotic process. Specifically, HSYA has been found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bcl-2/Bax ratio helps to prevent cell death. Furthermore, HSYA can inhibit the activation of Caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Regarding oxidative stress, HSYA treatment can enhance the cellular antioxidant defense system. It has been shown to suppress the expression of Keap1 mRNA, which leads to the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.gov Activated Nrf2 promotes the transcription of downstream antioxidant enzyme genes, including heme oxygenase-1 (HO-1). nih.gov Additionally, HSYA can increase the mRNA levels of other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

The compound's influence extends to genes involved in tissue structure and remodeling. In models of fibrosis, HSYA has been shown to decrease the mRNA and protein expression of Collagen I and Collagen III. nih.govnih.gov It also reduces the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9, which are enzymes involved in the degradation of the extracellular matrix. nih.gov

Below is a table summarizing the observed effects of this compound on the expression of various genes and proteins.

| Category | Target Gene/Protein | Observed Effect of HSYA |

| Inflammation | NLRP3 Inflammasome | Down-regulation |

| Caspase-1 | Down-regulation | |

| IL-1β, IL-6, TNF-α | Down-regulation | |

| iNOS, COX-2 | Down-regulation | |

| NF-κB | Inhibition of activation | |

| Apoptosis | Bcl-2 | Up-regulation |

| Bax | Down-regulation | |

| Cleaved Caspase-3 | Down-regulation | |

| Oxidative Stress | Nrf2 | Activation/Up-regulation |

| HO-1 | Up-regulation | |

| Keap1 | Down-regulation | |

| Tissue Remodeling | Collagen I & III | Down-regulation |

| MMP-1, MMP-2, MMP-9 | Down-regulation | |

| Cell Signaling | PI3K/Akt | Activation/Up-regulation |

| AMPK | Activation/Up-regulation | |

| mTOR | Down-regulation | |

| HIF-1α | Modulation |

Enzyme Activity Modulation by this compound (e.g., Collagenase, HSL)

This compound has been identified as a modulator of various enzyme activities, contributing to its pharmacological effects. Its interactions range from inhibiting enzymes involved in tissue degradation to promoting the activity of those involved in lipolysis and antioxidant defense.

Collagenase: HSYA has demonstrated a direct inhibitory effect on collagenase activity. archivesofmedicalscience.com Collagenases are a class of matrix metalloproteinases that break down collagen, the main structural protein in the extracellular matrix. In one study, HSYA was found to inhibit the collagenase enzyme with an IC50 value of 78.81 µg/ml. archivesofmedicalscience.com Molecular docking studies suggest that HSYA has a considerable binding affinity to collagenase, which may be attributed to the formation of multiple hydrogen bonds and hydrophobic contacts with the enzyme. archivesofmedicalscience.com This inhibition of collagenase activity can contribute to the preservation of tissue integrity, particularly in conditions characterized by excessive collagen degradation.

Hormone-Sensitive Lipase (HSL): In the context of lipid metabolism, HSYA has been shown to influence the activity of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of stored fats. wikipedia.org HSYA treatment of 3T3-L1 preadipocytes was found to significantly increase HSL mRNA expression and enhance the activity of the HSL promoter. nih.govresearchgate.netnih.gov This suggests that HSYA's inhibitory action on adipogenesis may be mediated, at least in part, by promoting the expression and activity of this lipolytic enzyme. nih.govresearchgate.net

Antioxidant Enzymes: HSYA enhances the body's defense against oxidative stress by increasing the activity of crucial antioxidant enzymes. It has been shown to significantly boost the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.govnih.govscienceopen.comresearchgate.net This action helps to mitigate cellular damage caused by reactive oxygen species.

Xanthine (B1682287) Oxidase: HSYA has also been implicated in the modulation of xanthine oxidase activity. One study reported that HSYA may inhibit the activation of the NLRP3 inflammasome by binding to xanthine oxidase. nih.gov This interaction represents another mechanism through which HSYA exerts its anti-inflammatory effects.

The table below summarizes the modulatory effects of HSYA on the activity of these enzymes.

| Enzyme | HSYA's Modulatory Effect |

| Collagenase | Inhibition |

| Hormone-Sensitive Lipase (HSL) | Increased expression and promoter activity |

| Superoxide Dismutase (SOD) | Increased activity |

| Xanthine Oxidase | Binding and potential inhibition |

Receptor-Ligand Interactions with this compound (e.g., Ghrelin O-acyltransferase, Growth Hormone Secretagogue Receptor 1a, Transient Receptor Potential Melastatin 2)

This compound exerts some of its physiological effects by interacting with specific cellular receptors and related proteins, acting as a ligand that can modulate receptor activity.

Ghrelin O-acyltransferase (GOAT), Growth Hormone Secretagogue Receptor 1a (GHS-R1a), and Transient Receptor Potential Melastatin 2 (TRPM2): Research on Safflor Yellow (SY), of which HSYA is the primary active component, has elucidated a pathway involving the ghrelin system. Molecular docking studies have shown a strong binding affinity between SY and Ghrelin O-acyltransferase (GOAT), the enzyme responsible for acylating ghrelin, a step necessary for its activation. nih.govresearchgate.net This interaction was validated by cell-based assays which showed that SY inhibits GOAT expression. nih.govresearchgate.net The acylated form of ghrelin is the natural ligand for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a). nih.gov By inhibiting GOAT, SY reduces the levels of acylated ghrelin, which in turn leads to a downregulation of GHS-R1a protein levels. nih.gov The study further demonstrated that this cascade ultimately leads to the activation of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, influencing downstream cellular events such as insulin (B600854) secretion. nih.govresearchgate.net This indicates that HSYA can modulate a complex signaling pathway starting from an enzyme (GOAT) to a G-protein coupled receptor (GHS-R1a) and an ion channel (TRPM2).

Toll-Like Receptor 4 (TLR4): HSYA has been shown to interact with the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov Studies have demonstrated that HSYA can inhibit the elevated expression of TLR4 in response to pathological stimuli. nih.gov Furthermore, in vivo tests have shown an inhibitory effect of HSYA on the specific binding of lipopolysaccharide (LPS), a known TLR4 ligand, to receptors on cell membranes, suggesting that the TLR4 receptor may be a direct target of HSYA. nih.gov

Platelet-Activating Factor (PAF) Receptor: HSYA is also recognized as an antagonist of the Platelet-Activating Factor (PAF) receptor. nih.gov Radioligand binding assays have confirmed that HSYA can inhibit the specific binding of PAF to its receptor in a concentration-dependent manner. nih.govfrontiersin.org This antagonistic action prevents the activation of downstream signaling pathways induced by PAF, thereby inhibiting processes such as platelet aggregation and inflammation. nih.gov

The following table outlines the known receptor-ligand interactions of this compound.

| Receptor/Target Protein | Nature of Interaction | Consequence of Interaction |

| Ghrelin O-acyltransferase (GOAT) | Binding and inhibition of expression | Decreased acylated ghrelin |

| Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | Indirect modulation (down-regulation) | Altered GHS-R1a signaling |

| Transient Receptor Potential Melastatin 2 (TRPM2) | Indirect modulation (activation) | Influence on ion flux and cellular function |

| Toll-Like Receptor 4 (TLR4) | Antagonism/Inhibition of ligand binding | Attenuation of inflammatory signaling |

| Platelet-Activating Factor (PAF) Receptor | Antagonism | Inhibition of PAF-induced cellular responses |

Biological Activities and Therapeutic Potential of Hydroxysafflor Yellow a in Preclinical Models

Research in Oncological Contexts with Hydroxysafflor Yellow A

Preclinical investigations reveal that HSYA exhibits a range of anticancer activities across diverse cancer models. The compound has been shown to interfere with key signaling pathways that govern tumor growth and metastasis, regulate the tumor immune microenvironment, and inhibit the formation of new blood vessels that supply tumors. researchgate.netnih.gov

This compound has been extensively studied in the context of hepatocellular carcinoma (HCC), where it demonstrates significant antitumor effects. researchgate.net In mouse models using Hepa1-6 and H22 tumor-bearing mice, HSYA substantially inhibited tumor growth. plos.orgnih.govnih.gov One notable finding is that HSYA achieved this tumor inhibition without inducing the significant weight loss often associated with conventional chemotherapy agents like cisplatin. plos.orgnih.gov

Mechanistically, HSYA's effects in liver cancer are multifaceted. It has been shown to induce autophagy in human liver cancer Hep-G2 cells by regulating Beclin 1 and inhibiting the phosphorylation of ERK1/2. nih.gov The compound also suppresses the viability, proliferation, and migration of HepG2 cells by inhibiting the p38MAPK/ATF-2 signaling pathway, which in turn reduces the production of matrix metalloproteinase-2 (MMP-2), MMP-9, and COX-2. researchgate.net Furthermore, HSYA can modulate the tumor immune microenvironment. In a Hepa1-6 mouse model, it was found to downregulate the levels of FOXP3-expressing regulatory T cells (Tregs) and RORγt, suggesting an ability to relieve the immunosuppressive state within the tumor environment. plos.orgnih.govfrontiersin.org

| Cancer Model / Cell Line | Key Findings | Signaling Pathways Implicated |

|---|---|---|

| Hepa1-6 mouse model | Inhibited tumor growth without significant body weight loss; modulated the tumor immune microenvironment. plos.orgnih.gov | Downregulation of FOXP3 and RORγt. frontiersin.org |

| Hep-G2 cells | Reduced cell viability by inducing autophagy; inhibited proliferation and migration. researchgate.netnih.gov | Beclin 1 regulation; ERK1/2 inhibition; p38MAPK/ATF-2 suppression. researchgate.netnih.gov |

| H22 tumor-bearing mice | Suppressed tumor growth and angiogenesis. researchgate.netnih.gov | ERK/MAPK and NF-κB pathway inhibition. researchgate.netnih.gov |

| SMMC-7721 cells | Inhibited epithelial-mesenchymal transition (EMT). researchgate.net | PPARγ activation. researchgate.net |

While research into the effects of HSYA on lung cancer is less extensive than for hepatic carcinoma, existing studies show promising activity, particularly in non-small cell lung cancer (NSCLC). researchgate.net In studies using human NSCLC cell lines A549 and H1299, HSYA was found to inhibit lipopolysaccharide (LPS)-induced proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). researchgate.net These effects were attributed to the suppression of the PI3K/Akt/mTOR and ERK/MAPK signaling pathways.

Research has also extended to small cell lung cancer (SCLC). A study demonstrated that HSYA reduced the viability of three SCLC cell lines—SBC-3, DMS273, and DMS114—in a dose-dependent manner. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 539 µg/ml, 432 µg/ml, and 416 µg/ml for the SBC-3, DMS273, and DMS114 cell lines, respectively.

| Cancer Model / Cell Line | Key Findings | Signaling Pathways Implicated |

|---|---|---|

| A549 and H1299 (NSCLC) | Inhibited LPS-induced proliferation, migration, invasion, and EMT; induced apoptosis. researchgate.net | PI3K/Akt/mTOR and ERK/MAPK suppression. researchgate.net |

| SBC-3, DMS273, DMS114 (SCLC) | Decreased cell viability in a dose-dependent manner. | Not specified in the provided results. |

Direct research on the effects of this compound on breast cancer is limited in the available literature. However, studies have investigated its isomer, Hydroxysafflor Yellow B (HSYB). In human breast cancer MCF-7 cells, HSYB was found to reduce cell survival and proliferation. It arrested the cell cycle at the S phase and induced apoptosis by modulating the PI3K/Akt pathway and affecting apoptosis-related proteins such as Bcl-2 and Bax. While these findings concern HSYB, the structural similarity to HSYA suggests a potential area for future investigation into HSYA's direct effects on breast cancer models. researchgate.net

HSYA has demonstrated notable activity in both ovarian and gastrointestinal cancer models. In ovarian cancer, a significant finding is its ability to reverse chemotherapy resistance. nih.gov Studies have shown that HSYA can enhance the sensitivity of cisplatin-resistant ovarian cancer cells (A2780/DDP) to cisplatin. nih.gov This sensitizing effect is achieved by modulating signaling pathways, including the downregulation of the PI3K/AKT pathway and activation of the JNK and P38 MAPK pathways. nih.gov In SKOV-3 ovarian cancer cells, HSYA has also been observed to inhibit cancer growth by modulating the tumor immune microenvironment.

In the context of gastrointestinal cancers, research on human gastric carcinoma BGC-823 cells has shown that HSYA induces apoptosis. nih.gov This is achieved by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to cell cycle arrest, blocking the transition from the G0/G1 phase to the S phase. nih.gov

HSYA has shown potential in treating central nervous system tumors and colorectal cancer.

Glioblastoma: In preclinical models of glioma, a type of aggressive brain tumor, HSYA has been shown to exert anticancer effects. A study found that HSYA suppressed the viability, proliferation, migration, and invasion of glioma cells while inducing apoptosis. The mechanism involves the DNA damage response. HSYA treatment was found to promote the expression of the MYC oncogene, which in turn regulates NBS1, a key component of the DNA repair machinery. Silencing MYC enhanced the sensitivity of glioma cells to HSYA by causing a deficiency in DNA repair.

Colorectal Cancer (CRC): Multiple studies have confirmed the inhibitory role of HSYA in colorectal cancer cells. In HCT116 and HT-29 CRC cell lines, HSYA significantly inhibited cell proliferation and migration and arrested the cell cycle in the G0/G1 phase. The primary mechanism identified is the activation of the PPARγ/PTEN/Akt signaling pathway. mdpi.com HSYA was also found to have no significant effect on the viability of normal human intestinal epithelial cells, suggesting a degree of selectivity for cancer cells. mdpi.com Furthermore, HSYA can ameliorate chemoresistance of CRC cells to 5-fluorouracil (B62378) (5-FU) by upregulating autophagy via the Akt/mTOR signaling pathway. nih.gov

| Cancer Model / Cell Line | Key Findings | Signaling Pathways Implicated |

|---|---|---|

| Glioma cells | Inhibited cell viability, proliferation, migration, and invasion; induced apoptosis. | MYC/NBS1-mediated DNA damage response. |

| HCT116 and HT-29 (CRC) | Inhibited proliferation, migration, and invasion; ameliorated 5-FU chemoresistance. | PPARγ/PTEN/Akt activation; Akt/mTOR-autophagy pathway. |

A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. HSYA has been identified as a potent inhibitor of this process in the tumor microenvironment. researchgate.netfrontiersin.org In studies using H22 tumor-bearing mice with hepatocellular carcinoma, HSYA was shown to considerably suppress tumor growth by inhibiting the secretion of key angiogenesis factors, including vascular endothelial growth factor A (VEGF-A) and basic fibroblast growth factor (bFGF). nih.gov The molecular mechanism for this anti-angiogenic effect involves blocking the ERK/MAPK and NF-κB signaling pathways. researchgate.netnih.gov By disrupting the formation of a vascular supply, HSYA can effectively limit tumor expansion and spread. nih.gov

Neuroprotection and Central Nervous System Research with this compound

This compound (HSYA) has demonstrated significant neuroprotective properties across a range of preclinical models, showing potential for mitigating neuronal damage and promoting functional recovery in various central nervous system (CNS) conditions. nih.govnih.govmdpi.com

Efficacy in Cerebral Ischemia and Reperfusion Injury Models

In preclinical studies using animal models of cerebral ischemia-reperfusion (I/R) injury, such as the middle cerebral artery occlusion (MCAO) model, HSYA has been shown to offer substantial neuroprotective effects. nih.govfrontiersin.orgfrontiersin.org Treatment with HSYA has been associated with a reduction in cerebral infarct volume, attenuation of cerebral edema, and improvement in neurological deficit scores. nih.govfrontiersin.orgovid.com

The mechanisms underlying these protective effects are multifaceted. One key action of HSYA is the inhibition of the mitochondrial permeability transition pore (mPTP) opening, which is a critical event in I/R-induced neuronal injury. nih.gov By preventing the mPTP from opening, HSYA helps to maintain mitochondrial integrity and function. nih.govnih.govspandidos-publications.com Furthermore, HSYA has been found to modulate metabolic pathways, specifically by inhibiting the I/R-induced increase in phenylalanine levels, which in turn promotes mitochondrial biogenesis and function. nih.govspandidos-publications.com The compound also exerts its effects by regulating various signaling pathways, including the SIRT1 and PI3K/Akt/mTOR pathways, and by modulating the crosstalk between JAK2/STAT3 and SOCS3 signaling. nih.govfrontiersin.orgfrontiersin.orgnih.gov These actions collectively contribute to reducing neuronal apoptosis and oxidative stress, thereby preserving brain tissue from ischemic damage. frontiersin.orgnih.govspandidos-publications.com

| Model | Key Findings | Mechanisms of Action | Reference |

|---|---|---|---|

| Rat MCAO Model | Reduced neurological severity, attenuated oxidative damage, decreased TNF-α levels, and smaller infarct volumes. | Inhibition of mitochondrial permeability transition pore (mPTP) opening. | nih.gov |

| Mouse Cerebral I/R Model | Protected neuronal cells from apoptosis. | Inhibited phenylalanine synthesis, enhanced mitochondrial function and biogenesis. | nih.gov |

| Rat MCAO Model | Rescued neurological and functional deficits. | Down-regulated JAK2/STAT3 signaling and promoted SOCS3 expression. | nih.gov |

| OGD/R-injured Primary Neurons | Exerted neuroprotective effects. | Regulated the SIRT1 pathway. | frontiersin.orgfrontiersin.org |

Investigations in Neurodegenerative Disease Models (e.g., Vascular Dementia, Parkinson's Disease)

Research into the effects of HSYA on neurodegenerative diseases has yielded promising results in preclinical models.

Vascular Dementia (VaD): In rat models of VaD induced by bilateral carotid artery occlusion, HSYA has been shown to improve spatial learning and memory. nih.govresearchgate.netcqvip.com This cognitive enhancement is linked to HSYA's ability to promote angiogenesis and increase synaptic plasticity. nih.govresearchgate.netcqvip.com Mechanistically, HSYA upregulates the expression of vascular endothelial growth factor (VEGF), N-methyl-D-aspartate receptor 1 (NR1), brain-derived neurotrophic factor (BDNF), and the NMDAR subunit GluN2B in the hippocampus. nih.govnih.govresearchgate.net These changes are associated with enhanced long-term potentiation (LTP), a cellular marker of synaptic plasticity, contributing to improved cognitive function. nih.govresearchgate.netresearchgate.net

Parkinson's Disease (PD): In rotenone- and MPTP-induced mouse models of Parkinson's disease, HSYA treatment has been found to improve motor dysfunction. nih.govscispace.com This is accompanied by an increase in the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and a rise in dopamine (B1211576) content in the striatum. nih.govscispace.com The neuroprotective actions of HSYA in PD models are related to the regulation of the BDNF/TrkB/DRD3 signaling pathway. nih.gov Furthermore, HSYA has been observed to attenuate nerve injury and elevate levels of dopamine and 5-hydroxytryptamine in the hippocampus, which may also ameliorate non-motor symptoms like depression associated with PD. greenmedinfo.com Co-administration of HSYA with L-DOPA has been shown to reduce L-DOPA-induced dyskinesia in a rat model of PD. researchgate.net

| Disease Model | Animal Model | Key Findings | Underlying Mechanisms | Reference |

|---|---|---|---|---|

| Vascular Dementia | Rat (Bilateral Carotid Artery Occlusion) | Improved spatial learning and memory; enhanced long-term potentiation (LTP). | Increased hippocampal expression of VEGF, NR1, BDNF, and GluN2B. | nih.govresearchgate.netresearchgate.net |

| Parkinson's Disease | Mouse (Rotenone-induced) | Improved motor dysfunction; increased dopaminergic neurons and striatal dopamine. | Regulation of the BDNF/TrkB/DRD3 signaling pathway. | nih.gov |

| Parkinson's Disease | Mouse (MPTP-induced) | Prevented motor abnormalities; attenuated reduction of dopamine and its metabolites. | Increased antioxidant enzyme activity (SOD, catalase, GSH). | scispace.com |

| Parkinson's Disease (Depression) | Mouse (Rotenone + CUMS) | Ameliorated depression-like behaviors. | Augmented expression of PSD-95 and BDNF in the hippocampus. | greenmedinfo.com |

Research in Traumatic Brain Injury and Spinal Cord Injury Models

HSYA has been investigated for its therapeutic potential in models of acute CNS injury.

Traumatic Brain Injury (TBI): In rat models of TBI, HSYA treatment reduces the contusion volume of the brain. nih.gov It also helps to restore the activity of mitochondrial ATPases (Na+, K+-ATPase, Ca2+-ATPase, and Mg2+-ATPase), which are compromised after injury. nih.gov A key aspect of HSYA's action in TBI is its ability to attenuate blood-brain barrier (BBB) permeability by increasing the production of tight junction proteins. nih.govscielo.br This is associated with its antioxidant, anti-inflammatory, and anti-apoptotic effects, potentially mediated through the down-regulation of the TLR4/NF-kB pathway. nih.govscielo.br HSYA also alleviates oxidative stress by increasing superoxide (B77818) dismutase (SOD) activity and decreasing malondialdehyde (MDA) content in brain tissue surrounding the injury. nih.govspandidos-publications.com

Spinal Cord Injury (SCI): In a rabbit model of spinal cord ischemia/reperfusion injury, HSYA demonstrated considerable neuroprotective effects. nih.gov Animals treated with HSYA showed improved neurological scores and better motor function in their hind limbs. nih.gov Histopathological examination confirmed that HSYA treatment led to reduced tissue destruction. The protective mechanism in this model is attributed to HSYA's ability to alleviate oxidative stress and decrease neuronal apoptosis. nih.gov

Anti-inflammatory and Antioxidant Effects of this compound

A substantial body of preclinical evidence highlights the potent anti-inflammatory and antioxidant properties of this compound, which are central to its therapeutic effects in a wide range of conditions, including cardiovascular and neurological disorders. nih.govnih.govfrontiersin.orgresearchgate.net HSYA has been shown to scavenge oxygen-free radicals, prevent lipid peroxidation, and reduce inflammatory cell infiltration. nih.govfrontiersin.org

Its antioxidant activity is well-documented; HSYA can increase the activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase, and elevate levels of glutathione (B108866) (GSH). scispace.comspandidos-publications.comfrontiersin.org Concurrently, it decreases levels of oxidative stress markers such as malondialdehyde (MDA). scispace.comspandidos-publications.com These effects help mitigate the cellular damage caused by reactive oxygen species (ROS) in various pathological states, including traumatic brain injury and neurodegenerative diseases. scispace.comspandidos-publications.comresearchgate.net

Regulation of Inflammatory Cytokines and Mediators by this compound

HSYA exerts significant anti-inflammatory effects by modulating the production and activity of various inflammatory cytokines and mediators. In models of lipopolysaccharide (LPS)-induced inflammation in microglia, HSYA effectively attenuates the inflammatory response by regulating the expression of inflammatory genes. frontiersin.org

Specifically, HSYA has been shown to inhibit the expression and secretion of pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) frontiersin.orgfrontiersin.orgnih.govfrontiersin.org

Interleukin-1beta (IL-1β) frontiersin.orgnih.govrsc.org

Interleukin-6 (IL-6) frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgrsc.org

The mechanism behind this regulation often involves the inhibition of key inflammatory signaling pathways. HSYA can suppress the activation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com In LPS-stimulated microglia, the anti-inflammatory effects of HSYA are mediated by its role as a sirtuin 1 (SIRT1) activator. frontiersin.org By activating SIRT1, HSYA suppresses the secretion of pro-inflammatory cytokines and remodels the polarization of microglia away from a pro-inflammatory state. frontiersin.org In other models, such as acute soft tissue injury, HSYA has been shown to decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, further contributing to its anti-inflammatory profile. nih.gov

| Model System | Key Inflammatory Mediators Regulated | Signaling Pathways Involved | Reference |

|---|---|---|---|

| LPS-induced Microglia | Decreased iNOS, TNF-α, IL-1β, IL-6. | Activation of SIRT1. | frontiersin.org |

| Rat Acute Soft Tissue Injury | Decreased TNF-α, IL-1β, IL-6, ICAM-1, VCAM-1. | Inhibition of p38 MAPK phosphorylation and NF-κB activation. | nih.gov |

| LPS-induced BV2 Microglia | Suppressed inflammatory responses. | Suppression of TLR4 pathway. | nih.gov |

| Platelet-Activating Factor (PAF)-stimulated Human Bronchial Smooth Muscle Cells | Decreased IL-6, IL-1β, TNF-α. | Inhibition of PAF receptor. | rsc.org |

| Animal models of Ischemic Heart Disease | Reduced TNF-α, IL-6. | TLR/NF-κB, JAK/STAT, Nrf2/HO-1 pathways. | frontiersin.org |

Oxidative Stress Mitigation Mechanisms of this compound

This compound (HSYA) has demonstrated significant antioxidant properties in various preclinical models. Its mechanisms for mitigating oxidative stress are multifaceted, involving direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. HSYA has been shown to reduce oxidative damage by decreasing lipid peroxides and protein oxidation/nitration nih.gov.

In a rat model of traumatic brain injury, HSYA administration led to a notable increase in the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT) nih.gov. Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione disulfide (GSSG), while increasing the levels of reduced glutathione (GSH) and the GSH/GSSG ratio nih.gov. Similarly, in a model of cerebral ischemia/reperfusion injury, HSYA and the related compound Anhydrosafflor Yellow B (AHSYB) were found to decrease the levels of ROS and MDA, while elevating the activities of GSH-Px and SOD frontiersin.org.

The antioxidant effects of HSYA are also linked to the regulation of key signaling pathways. Studies have shown that HSYA can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses frontiersin.orgnih.gov. Furthermore, HSYA has been found to exert its antioxidant and anti-apoptotic effects through the silent information regulator 1 (SIRT1) signaling pathway frontiersin.orgresearchgate.net. In lipopolysaccharide-stimulated brain microvascular endothelial cells, HSYA increased the NAD+/NADH ratio, which in turn restored Sirt1 induction and promoted the degradation of hypoxia-inducible factor-1α (HIF-1α), ultimately blocking the HIF-1α/NOX2 signaling cascade that generates ROS nih.gov.

Table 1: Effect of this compound on Oxidative Stress Markers

| Model System | Key Findings | Reference |

|---|---|---|

| Traumatic Brain Injury (Rat) | Increased SOD and CAT activities; Decreased MDA and GSSG levels; Increased GSH levels and GSH/GSSG ratio. | nih.gov |

| Cerebral Ischemia/Reperfusion | Decreased ROS and MDA levels; Increased GSH-Px and SOD activities. | frontiersin.org |

| LPS-stimulated Endothelial Cells | Increased NAD+/NADH ratio; Restored Sirt1 induction; Inhibited HIF-1α/NOX2 signaling. | nih.gov |

| Nonalcoholic Fatty Liver Disease (Mouse) | Increased SOD activity. | nih.gov |

Immunomodulatory Properties of this compound

This compound exhibits significant immunomodulatory effects, primarily through the regulation of inflammatory responses. It has been shown to inhibit the production and expression of various pro-inflammatory cytokines. In preclinical models, HSYA treatment has been associated with reduced levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) frontiersin.orgnih.gov.

The anti-inflammatory mechanisms of HSYA are closely tied to its influence on key signaling pathways involved in inflammation. A prominent pathway modulated by HSYA is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response frontiersin.orgnih.gov. By inhibiting the activation of NF-κB, HSYA can suppress the expression of downstream inflammatory mediators.

Furthermore, HSYA has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and the production of pro-inflammatory cytokines like IL-1β nih.govfrontiersin.orgnih.gov. In a study on RAW264.7 macrophages, HSYA was found to directly bind to and inhibit xanthine (B1682287) oxidase (XO), leading to a reduction in ROS generation and subsequent suppression of LPS-induced NLRP3 inflammasome activation nih.gov. HSYA's immunomodulatory effects also extend to the modulation of microglia activation, where it attenuates the inflammatory response by regulating inflammatory gene expression and microglia polarization frontiersin.org.

Cardiovascular and Cerebrovascular System Research with this compound

Myocardial Ischemia and Reperfusion Protection by this compound